molecular formula C15H15ClN2OS B4549422 N-(3-chlorophenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide

N-(3-chlorophenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide

Cat. No.: B4549422
M. Wt: 306.8 g/mol
InChI Key: RRLLKYHWNUGFAF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C15H15ClN2OS and its molecular weight is 306.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.0593620 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity

The study of 3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines, a class of compounds related to N-(3-chlorophenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide, has shown antiproliferative activity against the phospholipase C enzyme. This finding suggests potential applications in cancer research, particularly in designing compounds with enhanced activity through modifications at specific positions on the molecule. Key functional group modifications have been identified that influence the compound's activity, highlighting the importance of structure-activity relationships in developing therapeutic agents (van Rensburg et al., 2017).

Molecular Interaction with CB1 Cannabinoid Receptor

Another compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), has been studied for its potent and selective antagonism of the CB1 cannabinoid receptor. This research offers insights into the molecular interactions of antagonists with the receptor, contributing to the understanding of receptor-ligand binding dynamics. The study provides a basis for developing new therapeutic agents targeting the CB1 receptor, which could have implications for treating conditions related to cannabinoid receptor activity (Shim et al., 2002).

PAF Receptor Antagonism

52770 RP, or N-(3-chlorophenyl)-3-(3-pyridinyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide, demonstrates potent, specific, and competitive displacement of [3H]PAF from its binding sites on rabbit platelets. This compound's action suggests potential therapeutic applications as a PAF-receptor antagonist, which could be beneficial in conditions where PAF activity is implicated, such as inflammation and thrombosis. The specificity and potency of 52770 RP underline the therapeutic potential of targeting PAF receptors (Robaut et al., 1987).

Synthesis and Characterization of Aromatic Polyamides

Research into aromatic polyamides containing n-alkylphenylimide units fused to the main chain highlights the synthesis and characterization of materials with potential applications in the polymer industry. These compounds exhibit enhanced thermal stability and solubility due to their structural components, making them suitable for various high-performance applications (Choi & Jung, 2004).

Antidepressant and Nootropic Agents

The synthesis of Schiff’s bases and 2-azetidinones from isonocotinyl hydrazone has shown potential antidepressant and nootropic activities. This research underscores the therapeutic possibilities of these compounds in treating depression and enhancing cognitive functions. The study highlights the significance of structural modifications for achieving desired pharmacological effects (Thomas et al., 2016).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c16-11-4-1-5-12(10-11)17-15(19)18-8-2-6-13(18)14-7-3-9-20-14/h1,3-5,7,9-10,13H,2,6,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLLKYHWNUGFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC(=CC=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.